3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1781983-41-2
VCID: VC7555784
InChI: InChI=1S/C11H11N3O2/c1-14-10-8(9(13-14)6-2-3-6)7(11(15)16)4-5-12-10/h4-6H,2-3H2,1H3,(H,15,16)
SMILES: CN1C2=NC=CC(=C2C(=N1)C3CC3)C(=O)O
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228

3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 1781983-41-2

Cat. No.: VC7555784

Molecular Formula: C11H11N3O2

Molecular Weight: 217.228

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1781983-41-2

Specification

CAS No. 1781983-41-2
Molecular Formula C11H11N3O2
Molecular Weight 217.228
IUPAC Name 3-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C11H11N3O2/c1-14-10-8(9(13-14)6-2-3-6)7(11(15)16)4-5-12-10/h4-6H,2-3H2,1H3,(H,15,16)
Standard InChI Key GBMWACMBADCBNH-UHFFFAOYSA-N
SMILES CN1C2=NC=CC(=C2C(=N1)C3CC3)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a pyrazolo[3,4-b]pyridine backbone substituted with a cyclopropyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 4 (Figure 1). Its planar heteroaromatic system facilitates π-π stacking interactions, while the cyclopropyl group introduces steric constraints that influence binding affinity .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC11H11N3O2\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{2}
Molecular Weight217.22 g/mol
CAS Registry Number1781983-41-2
Solubility (Predicted)Low in water; soluble in DMSO

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • 1H NMR (DMSO-d6): Cyclopropyl protons appear as a multiplet at δ 1.0–1.3 ppm, while the methyl group resonates as a singlet at δ 3.2 ppm .

  • 13C NMR: The carboxylic acid carbon is observed at δ 168–170 ppm, consistent with similar pyridine derivatives .

Synthetic Strategies

Core Scaffold Construction

The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation reactions. A common route involves:

  • Formation of the pyrazole ring through reaction of hydrazine derivatives with β-ketonitriles.

  • Annulation with cyclopropane-containing precursors to introduce the 3-cyclopropyl group .

Functionalization

Post-synthetic modifications include:

  • Methylation at position 1 using methyl iodide under basic conditions .

  • Carboxylic acid introduction via oxidation of a methyl ester precursor (e.g., using KMnO4 in acidic media) .

Table 2: Representative Derivatives and Bioactivity

Derivative StructureBiological TargetActivity (IC50)Source
Piperazine-carboxamideKinases (e.g., JAK2)12–50 nM
Styryl-substituted analogsPPARαEC50 = 3 μM

Pharmacological Applications

Kinase Inhibition

Structural analogs of this compound exhibit potent kinase inhibitory activity. For example, piperazine-carboxamide derivatives (Figure 2) inhibit JAK2 with IC50 values of 12–50 nM, making them candidates for inflammatory and oncological therapies .

PPARα Activation

In a chimera reporter assay, pyrazolo[3,4-b]pyridine derivatives activated PPARα 100-fold at 3–10 μM concentrations, comparable to the fibrate drug fenofibric acid . This suggests utility in managing dyslipidemia and metabolic disorders.

ParameterRecommendationSource
Storage-20°C, desiccated
HandlingInert atmosphere (N2/Ar)
DisposalIncineration at >1,000°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator